molecular formula C13H10ClF3N2OS B2666501 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 321553-32-6

5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2666501
CAS No.: 321553-32-6
M. Wt: 334.74
InChI Key: VQFJCAGUPWZIKZ-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a 4-chlorobenzylsulfanyl moiety at position 3. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2OS/c1-19-12(10(6-20)11(18-19)13(15,16)17)21-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFJCAGUPWZIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activities, including data from various studies, case studies, and relevant findings.

  • Chemical Formula : C₁₂H₈ClF₃N₂OS
  • Molecular Weight : 320.72 g/mol
  • Melting Point : 93–95 °C
  • CAS Number : 321533-70-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and anthelmintic agent.

Anticancer Activity

Recent research highlights the anticancer properties of pyrazole derivatives, including this compound. Studies have shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

In a study by Bouabdallah et al., compounds similar to this pyrazole exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Anti-inflammatory Activity

The incorporation of the trifluoromethyl group in the pyrazole structure has been associated with enhanced anti-inflammatory activity. The presence of this group has been shown to improve the binding affinity to targets involved in inflammation pathways .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on various pyrazole derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vitro. The mechanism involved apoptosis induction in cancer cells, leading to reduced viability .
  • Anthelmintic Activity :
    • In another study focusing on anthelmintic properties, the compound exhibited maximum activity against standard drugs like Albendazole. This suggests its potential use in treating parasitic infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induces apoptosis in cancer cells by activating caspase pathways.
  • Inflammation Modulation : Inhibits pro-inflammatory cytokines and mediators.
  • Anthelmintic Action : Disrupts the metabolic processes in helminths.

Scientific Research Applications

Biological Activities

1.1 Anti-inflammatory Properties

Research indicates that this compound acts as an inhibitor of ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs), which is crucial in the degradation of aggrecan, a key component of cartilage. The inhibition of ADAMTS-5 has implications for treating conditions such as osteoarthritis and osteoporosis, where cartilage degradation is prevalent. The compound exhibits an IC50 value of 1.1 μM, demonstrating significant inhibitory activity against this enzyme .

1.2 Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have indicated that modifications in the pyrazole structure can enhance antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the trifluoromethyl group is particularly noted for increasing lipophilicity, which may enhance membrane permeability and efficacy against microbial pathogens.

Synthetic Utility

2.1 Synthesis Techniques

The synthesis of 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the functionalization of pyrazole derivatives, leading to high yields and purity of the desired products . The ability to modify the pyrazole ring opens avenues for creating a library of compounds with varying biological activities.

2.2 Material Science Applications

Beyond biological applications, this compound may also find use in material science due to its unique chemical structure. The incorporation of trifluoromethyl groups can impart desirable properties such as thermal stability and chemical resistance to polymers and other materials . This could lead to innovations in coatings, adhesives, and other industrial materials.

Case Studies and Research Findings

Study Findings
Inhibition of ADAMTS-5 Demonstrated significant inhibition with an IC50 value of 1.1 μM, indicating potential therapeutic applications in cartilage-related diseases .
Antimicrobial Activity Exhibited enhanced antibacterial properties when tested against various strains, suggesting its utility in developing new antimicrobial agents .
Synthetic Routes Various palladium-catalyzed reactions were employed to synthesize derivatives effectively, showcasing its versatility in organic synthesis .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 4-chlorobenzylsulfanyl group enhances lipophilicity and binding affinity in enzyme inhibitors compared to 3-chlorophenyl or 2-chlorobenzyl analogues .

Impact of Heterocyclic Modifications :

  • Oxadiazole derivatives (e.g., ) exhibit higher melting points (113–114°C) due to increased molecular rigidity compared to the parent pyrazole-aldehyde.

Biological Activity :

  • The parent compound’s aldehyde group is critical for forming oxime derivatives (e.g., ), which are precursors to inhibitors like (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one (ADAMTS-5 inhibitor) .
  • Pyrazole derivatives with trifluoromethyl groups are prevalent in agrochemicals (e.g., pyroxasulfone herbicides) due to their metabolic stability .

Q & A

Q. What are the established synthetic routes for 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and what are the critical parameters influencing yield?

The synthesis typically involves two key steps:

Trifluoromethylation : Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride under controlled conditions to introduce the trifluoromethyl group .

Formylation : Treating the intermediate with formaldehyde under alkaline conditions to introduce the carbaldehyde group at the 4-position .
Critical Parameters :

  • Temperature control during trifluoromethylation to avoid side reactions.
  • Alkaline pH (e.g., NaOH) in the formylation step to stabilize intermediates and enhance reactivity .
  • Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product with >90% purity .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Provides unambiguous confirmation of molecular geometry, bond lengths (e.g., C–S bond at ~1.76 Å), and dihedral angles between the pyrazole ring and 4-chlorobenzyl substituent .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 10.2–10.5 ppm confirm the aldehyde proton.
    • ¹³C NMR : Peaks near δ 190 ppm indicate the carbaldehyde carbon .
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the aldehyde C=O stretch .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapor/dust .
  • Protective Equipment : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store in a dry, cool environment (<25°C) away from oxidizers and ignition sources .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The carbaldehyde group (LUMO energy ~ -1.8 eV) is susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, enhancing reaction rates .
  • Example Application : Predict regioselectivity in oxime formation by analyzing charge distribution on the pyrazole ring .

Q. What strategies can resolve contradictions in biological activity data caused by substituent variations on the pyrazole ring?

  • Comparative SAR Studies :
    • Replace the 4-chlorobenzylsulfanyl group with 3-chlorophenylsulfanyl to assess steric/electronic effects on enzyme inhibition .
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance metabolic stability .
  • Crystallographic Analysis : Compare binding modes of analogs (e.g., oxime derivatives) with target proteins to identify critical interactions .
  • Statistical Validation : Use multivariate regression to correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal ranges. For example:

    ParameterRange TestedOptimal ValueImpact on Yield
    Reaction Temp.60–100°C80°C+15% yield
    NaOH Concentration0.5–2.0 M1.2 MReduces byproducts
    Solvent (EtOH:H₂O)70:30 to 90:1085:15Maximizes purity
  • Continuous Flow Chemistry : Reduces reaction time from 12 hours (batch) to 2 hours by enhancing heat/mass transfer .

Q. What advanced derivatization methods enhance the compound’s applicability in drug discovery?

  • Oxime Formation : React the aldehyde group with hydroxylamine to generate oxime derivatives, improving solubility and bioavailability .
  • Click Chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted delivery systems .
  • Sulfanyl Group Modification : Replace the 4-chlorobenzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) to modulate logP values and blood-brain barrier penetration .

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